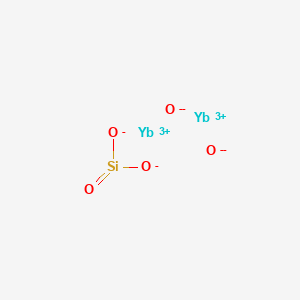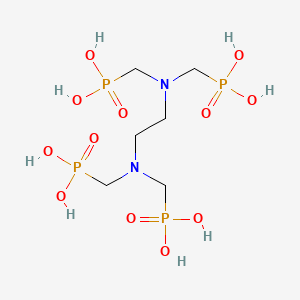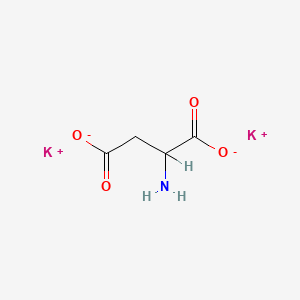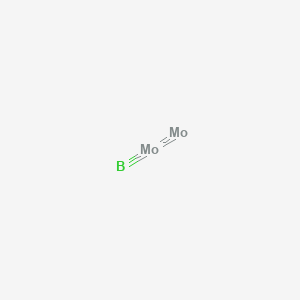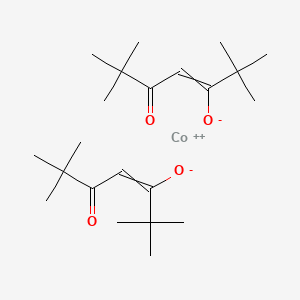
Bis(2,2,6,6-tetrametil-3,5-heptanodionato)cobalto(II)
Descripción general
Descripción
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a coordination compound with the chemical formula Co(C_11H_19O_2)_2. It is a cobalt complex where the cobalt ion is coordinated by two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its stability and is used in various applications, including as a precursor in chemical vapor deposition processes.
Aplicaciones Científicas De Investigación
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cobalt-containing materials and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of thin films and coatings through chemical vapor deposition processes.
Mecanismo De Acción
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a complex compound where cobalt is the central metal ion. It is known that such compounds are generally used in the synthesis of nano-materials, thin films, and ferroelectric metals .
Mode of Action
The mode of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is primarily through its interaction with other substances in the formation of stable complexes . The compound acts as a bidentate ligand, meaning it can bind to a central metal ion at two points . This property makes it useful in various reactions, particularly as an air-stable ligand for metal catalysts .
Biochemical Pathways
It’s known that such compounds can play a role in the synthesis of advanced dielectric and ferroelectric thin films .
Result of Action
The primary result of the action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is the formation of stable complexes with metal ions . These complexes can be used in the synthesis of nano-materials, thin films, and ferroelectric metals .
Action Environment
The action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) can be influenced by various environmental factors. For instance, the compound’s thermostability is an important factor in its use. It has been observed that a major weight loss of about 68% occurs between 188 and 410°C, which probably comes from the evaporation of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) typically involves the reaction of cobalt(II) salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. A common method is as follows:
- Dissolve cobalt(II) chloride or cobalt(II) nitrate in a suitable solvent such as ethanol.
- Add 2,2,6,6-tetramethyl-3,5-heptanedione to the solution.
- Introduce a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the diketone and facilitate the formation of the cobalt complex.
- The reaction mixture is stirred and heated to promote the formation of the complex.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
Uniqueness
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is unique due to its specific coordination environment and the properties imparted by the cobalt center. Compared to its copper and nickel analogs, the cobalt complex may exhibit different redox behavior and catalytic activity. The manganese analog, with a different oxidation state and coordination number, also shows distinct chemical properties.
Propiedades
IUPAC Name |
cobalt(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQGKVCRZSKSEK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724535 | |
| Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13986-53-3 | |
| Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13986-53-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) suitable for thin film deposition using Radical-Enhanced Atomic Layer Deposition (RE-ALD)?
A1: Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) is a volatile organometallic compound, a crucial characteristic for its use as a precursor in ALD processes. When combined with an oxidizing agent like atomic oxygen in a RE-ALD setup, it allows for the controlled layer-by-layer deposition of cobalt oxide within the thin film. [] This control is vital for achieving precise film thicknesses and compositions, which directly influence the final material properties.
Q2: How does the use of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) in the RE-ALD process affect the magnetic properties of the resulting CoFe2O4 thin films?
A2: The RE-ALD process, utilizing Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) along with other precursors, allows for the synthesis of CoFe2O4 thin films with controllable thickness and microstructure. [] This control is directly linked to the film's magnetic properties. For instance, thinner films fabricated through this method exhibit enhanced magnetic anisotropy compared to thicker counterparts. Furthermore, the annealing temperature after deposition significantly impacts the magnetic behavior. Higher annealing temperatures lead to improved overall magnetic strength, indicated by higher saturation magnetization values. [] This control over magnetic properties is crucial for tailoring the material for specific applications in spintronics or magnetic storage devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


